molecular formula C18H19NO3 B14227356 3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide CAS No. 551963-67-8

3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide

Cat. No.: B14227356
CAS No.: 551963-67-8
M. Wt: 297.3 g/mol
InChI Key: SIOMZFLCVDUOEC-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide is a chemical compound known for its diverse applications in various fields. This compound is characterized by its unique molecular structure, which includes a methoxy group, a phenylpropan-2-yl group, and a benzamide core. Its chemical properties make it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-methyl-1-oxo-1-phenylpropan-2-ylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods also incorporate advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-oxo-1-phenylpropan-2-yl)benzamide
  • 3-Methoxybenzamide
  • 2-Methyl-1-oxo-1-phenylpropan-2-ylamine

Uniqueness

3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its reactivity and potential for further chemical modifications, while the benzamide core provides stability and specificity in its interactions .

Properties

CAS No.

551963-67-8

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

3-methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C18H19NO3/c1-18(2,16(20)13-8-5-4-6-9-13)19-17(21)14-10-7-11-15(12-14)22-3/h4-12H,1-3H3,(H,19,21)

InChI Key

SIOMZFLCVDUOEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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